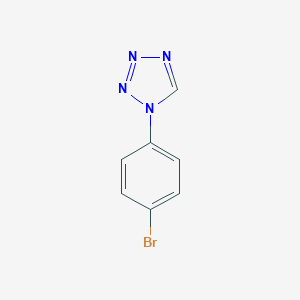

1-(4-bromophenyl)-1H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMSAALWEDCZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340018 | |

| Record name | 1-(4-bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57058-01-2 | |

| Record name | 1-(4-bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-bromophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromophenyl)-1H-tetrazole is a synthetic organic compound featuring a tetrazole ring substituted with a 4-bromophenyl group. The tetrazole moiety is of significant interest in medicinal chemistry, often serving as a bioisostere for carboxylic acid groups due to its similar pKa and metabolic stability at physiological pH.[1][2] Tetrazole derivatives are explored for a wide range of pharmacological applications, including their potential as antibacterial, antifungal, anti-inflammatory, and antihypertensive agents.[3][4][5] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation.

It is important to distinguish this compound from its isomer, 5-(4-bromophenyl)-1H-tetrazole, as they possess different chemical and physical properties. This guide focuses specifically on the this compound isomer (CAS Number: 57058-01-2).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₄ | [6][7] |

| Molecular Weight | 225.05 g/mol | [6] |

| CAS Number | 57058-01-2 | [6][7][8] |

| Appearance | Solid | |

| Melting Point | No specific data available in search results. Data for the 5-isomer is ~260 °C (dec.). | [9] |

| Boiling Point | No data available | |

| pKa | The parent 1H-tetrazole has a pKa of 4.90.[2] Specific data for this derivative is not available, but it is expected to be acidic. | |

| InChI Key | SFMSAALWEDCZFB-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC(=CC=C1N2C=NN=N2)Br | [7] |

Experimental Protocols

The synthesis of substituted tetrazoles can be achieved through various methods. The most common approach for 1-substituted tetrazoles involves the cycloaddition of an azide with a suitable precursor.

Protocol 1: Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles

A general and efficient method for the synthesis of 1-substituted tetrazoles involves the cycloaddition of primary amines, triethyl orthoformate, and sodium azide, often catalyzed. A representative procedure is described below.[10]

Materials:

-

4-bromoaniline

-

Triethyl orthoformate

-

Sodium azide (NaN₃)

-

Catalyst (e.g., biosynthesized Ag/Sodium Borosilicate Nanocomposite as described in some modern methods)[10]

-

Solvent (e.g., water for green chemistry approaches)

Procedure:

-

A mixture of 4-bromoaniline (1 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1.5 mmol), and the catalyst (e.g., 0.05 g of ASBN) is prepared in a suitable solvent like water.[10]

-

The reaction mixture is heated to a specified temperature (e.g., 120 °C) and stirred for a designated time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[10]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is separated from the reaction mixture by filtration or centrifugation. The catalyst can often be washed, dried, and reused.[10]

-

The product, this compound, is isolated from the aqueous solution, typically by extraction with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Characterization

The synthesized product is typically characterized using standard spectroscopic methods to confirm its structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify functional groups. For 1-substituted tetrazoles, the disappearance of N-H stretching bands from the starting amine and the appearance of characteristic tetrazole ring absorption bands (e.g., 1108-1138 cm⁻¹) are indicative of product formation.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the bromophenyl group and a distinct signal for the tetrazole ring proton.[10]

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the carbons of the bromophenyl ring and a characteristic signal for the tetrazole ring carbon.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the provided search results, the broader class of tetrazole derivatives is known for a wide spectrum of biological activities.[3][4] Tetrazoles are frequently used in drug design as bioisosteres of carboxylic acids, which allows them to interact with biological targets that recognize carboxylate groups.[2]

Potential areas of biological relevance for tetrazole compounds include:

-

Antihypertensive Activity: Many angiotensin II receptor blockers, such as Losartan and Candesartan, incorporate a tetrazole moiety.[2]

-

Anti-inflammatory and Analgesic Effects: Some pyrazole-tetrazole hybrids have shown antinociceptive and anti-inflammatory effects, potentially involving the NO/cGMP pathway.[13]

-

Antimicrobial and Antifungal Activity: Various substituted tetrazoles have been synthesized and tested for their efficacy against bacteria and fungi.[5][14]

-

Anticancer Activity: The tetrazole ring is a component in some compounds investigated for their ability to inhibit cancer cell proliferation.[15]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. The workflow for such an investigation is depicted below.

Biological Investigation Workflow

Caption: Logical workflow for investigating the biological activity of a novel chemical entity.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1-(4-Bromo-Phenyl)-1H-tetrazol | 57058-01-2 [chemicalbook.com]

- 9. 50907-23-8 5-(4-BROMOPHENYL)-1H-TETRAZOLE [king-pharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chalcogen.ro [chalcogen.ro]

- 12. researchgate.net [researchgate.net]

- 13. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.org.za [scielo.org.za]

- 15. globalresearchonline.net [globalresearchonline.net]

Spectral Analysis of 1-(4-bromophenyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 1-(4-bromophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the available spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification and characterization. A detailed experimental protocol for its synthesis is also presented.

Summary of Spectral Data

Table 1: NMR Spectral Data of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| 1H | ~9.0 - 9.5 | s | - | CDCl₃/DMSO-d₆ |

| ~7.7 - 7.9 | d | ~8-9 | CDCl₃/DMSO-d₆ | |

| ~7.6 - 7.8 | d | ~8-9 | CDCl₃/DMSO-d₆ | |

| 13C | ~140 - 145 | - | - | CDCl₃/DMSO-d₆ |

| ~133 - 135 | - | - | CDCl₃/DMSO-d₆ | |

| ~132 - 134 | - | - | CDCl₃/DMSO-d₆ | |

| ~123 - 125 | - | - | CDCl₃/DMSO-d₆ | |

| ~122 - 124 | - | - | CDCl₃/DMSO-d₆ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The aromatic protons of the bromophenyl group typically appear as two doublets.

Table 2: IR and Mass Spectrometry Data of this compound

| Technique | Parameter | Value |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1600-1450 (C=C and C=N stretch), ~1250-1000 (Tetrazole ring vibrations), ~850-800 (para-substituted C-H bend), ~750-700 (C-Br stretch) |

| Mass Spectrometry | Molecular Weight | 225.05 g/mol |

| Exact Mass | 224.9701 g/mol | |

| Major Fragments (m/z) | [M]+, [M-N₂]+, [C₆H₄BrN]+, [C₆H₄Br]+ |

Experimental Protocols

The synthesis of 1-substituted-1H-tetrazoles can be achieved through various methods. A common and effective approach involves the cycloaddition of an amine with sodium azide and an orthoformate. The following protocol is a representative procedure for the synthesis of 1-aryl-1H-tetrazoles and can be adapted for this compound.

Synthesis of this compound

This procedure is based on established methods for the synthesis of 1-substituted tetrazoles.[6]

-

Materials: 4-bromoaniline, triethyl orthoformate, sodium azide, acetic acid.

-

Procedure:

-

In a round-bottom flask, a mixture of 4-bromoaniline (1 equivalent), triethyl orthoformate (1.2 equivalents), and a catalytic amount of acetic acid is stirred.

-

Sodium azide (1.5 equivalents) is added portion-wise to the reaction mixture.

-

The mixture is then heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Experimental workflow for the synthesis and spectral analysis of this compound.

References

An In-depth Technical Guide to 1-(4-bromophenyl)-1H-tetrazole (CAS Number: 57058-01-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 1-(4-bromophenyl)-1H-tetrazole (CAS No. 57058-01-2), a heterocyclic compound of interest in medicinal chemistry. This document consolidates available physicochemical data, detailed synthetic and analytical protocols, and an exploration of its potential biological activities based on the broader class of tetrazole derivatives. While specific biological data for this compound is limited in publicly accessible literature, this guide offers valuable insights into its potential as an anticancer, antimicrobial, and anti-inflammatory agent by examining the activities of structurally related compounds. Detailed experimental methodologies for synthesis, characterization, and in vitro evaluation are provided to facilitate further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound is a substituted tetrazole with a bromophenyl group attached to one of the nitrogen atoms of the tetrazole ring.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 57058-01-2 | N/A |

| Molecular Formula | C₇H₅BrN₄ | [1][2] |

| Molecular Weight | 225.05 g/mol | [1][2] |

| IUPAC Name | 1-(4-bromophenyl)-1H-1,2,3,4-tetrazole | N/A |

| Synonyms | This compound | [2] |

| Appearance | Solid | N/A |

| Melting Point | 182 °C | [3] |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic Characterization

Table 2: Spectroscopic Data for 5-(4-bromophenyl)-1H-tetrazole

| Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | δ 7.94 (d, J = 8.4 Hz, 2H), 7.77 (d, J = 8.4 Hz, 2H) (in DMSO-d₆) | [3] |

| ¹³C NMR | δ 155.11, 132.43, 128.83, 124.58, 123.45 (in DMSO-d₆) | [3] |

| FT-IR (KBr) | 2919, 2849, 1721, 1595, 1046, 1010, 822, 734 cm⁻¹ | [3] |

Synthesis and Purification

The synthesis of 1-substituted-1H-tetrazoles can be achieved through various methods. A general and efficient protocol involves the reaction of an amine with triethyl orthoformate and sodium azide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles.

Materials:

-

4-bromoaniline

-

Triethyl orthoformate

-

Sodium azide

-

Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (catalyst)

-

Acetonitrile (solvent)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromoaniline (1.0 mmol) in acetonitrile (10 mL), add triethyl orthoformate (1.2 mmol) and a catalytic amount of Yb(OTf)₃ (5 mol%).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium azide (1.5 mmol) to the reaction mixture.

-

Reflux the mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Diagram 1: Synthetic Pathway for this compound

Caption: General synthetic route for 1-substituted tetrazoles.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are scarce, the tetrazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[4] The presence of the bromophenyl group may further modulate this activity.

Anticancer Activity

Many tetrazole derivatives have demonstrated significant anticancer properties. Their proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathway Involvement:

One of the key pathways implicated in the anticancer effect of some heterocyclic compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Diagram 2: Potential Anticancer Mechanism of Action

Caption: Hypothetical inhibition of tubulin polymerization.

Antimicrobial Activity

Tetrazole derivatives have been extensively investigated for their antibacterial and antifungal activities.[5] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.

Potential Signaling Pathway Involvement:

A common target for antimicrobial agents is DNA gyrase, an enzyme essential for bacterial DNA replication. Inhibition of this enzyme leads to bacterial cell death.

Diagram 3: Potential Antimicrobial Mechanism of Action

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Anti-inflammatory Activity

Certain tetrazole-containing compounds have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Potential Signaling Pathway Involvement:

The inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.

Diagram 4: Potential Anti-inflammatory Mechanism of Action

Caption: Hypothetical inhibition of the COX-2 pathway.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the potential biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Diagram 5: MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

This compound

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well plates

-

Incubator (37°C for bacteria, 30°C for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

Based on the Safety Data Sheet for this compound, the following hazards have been identified:

-

Harmful if swallowed (Acute toxicity, oral, Category 4).

-

Causes skin irritation (Skin corrosion/irritation, Category 2).

-

Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. While specific biological data for this molecule is currently limited, its structural features and the well-documented activities of the tetrazole class of compounds suggest promising avenues for research, particularly in the areas of oncology, infectious diseases, and inflammation. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to produce and characterize this compound, and the suggested biological assays provide a starting point for elucidating its pharmacological profile. Further studies are warranted to fully characterize the biological activity and mechanism of action of this compound.

References

synthesis of 1-(4-bromophenyl)-1H-tetrazole from 4-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(4-bromophenyl)-1H-tetrazole from 4-bromoaniline. The primary method discussed is the one-pot, three-component reaction of an amine, triethyl orthoformate, and sodium azide, a common and effective route for synthesizing 1-substituted-1H-tetrazoles. This guide provides both non-catalytic and catalytic experimental protocols, summarizes quantitative data, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Principle and Pathway

The synthesis of this compound from 4-bromoaniline proceeds via a cyclization reaction. The overall transformation involves the reaction of 4-bromoaniline with triethyl orthoformate and sodium azide. The reaction can be carried out with or without a catalyst, though the use of a catalyst can significantly improve reaction times and yields.

The proposed reaction mechanism involves the initial reaction of 4-bromoaniline with triethyl orthoformate to form an intermediate, likely an amidine or a related species. This is followed by a [3+2] cycloaddition reaction with the azide ion (from sodium azide) to form the tetrazole ring.

Experimental Protocols

Two primary approaches for the synthesis are presented: a non-catalytic method often requiring more forcing conditions, and a more efficient catalytic method.

Non-Catalytic Method

This method relies on thermal energy to drive the reaction to completion.

Materials:

-

4-bromoaniline

-

Triethyl orthoformate

-

Sodium azide

-

Glacial acetic acid (solvent)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromoaniline (1.0 mmol) and sodium azide (1.1 mmol) in triethyl orthoformate (3.0 mmol).

-

Add glacial acetic acid (8.0 mmol) to the suspension.

-

Heat the reaction mixture to 80-100°C and stir vigorously for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.

Catalytic Method using Yb(OTf)₃

The use of a Lewis acid catalyst such as Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) can lead to higher yields and milder reaction conditions.[1]

Materials:

-

4-bromoaniline

-

Triethyl orthoformate

-

Sodium azide

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

-

Solvent (e.g., toluene or solvent-free)

-

Ethyl acetate (for extraction)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred mixture of 4-bromoaniline (1.0 mmol) and sodium azide (1.5 mmol) in a suitable solvent or under solvent-free conditions, add triethyl orthoformate (1.2 mmol).

-

Add a catalytic amount of Yb(OTf)₃ (e.g., 5 mol%).

-

Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for the required time (typically shorter than the non-catalytic method), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting solid by recrystallization to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 1-aryl-1H-tetrazoles, which are applicable to the synthesis of the target compound.

| Parameter | Non-Catalytic Method | Catalytic Method (Yb(OTf)₃)[1] |

| Reactant Ratios | ||

| 4-Bromoaniline | 1.0 equiv | 1.0 equiv |

| Triethyl orthoformate | 3.0 equiv | 1.2 equiv |

| Sodium Azide | 1.1 equiv | 1.5 equiv |

| Catalyst Loading | N/A | 5 mol% |

| Solvent | Glacial Acetic Acid | Toluene or Solvent-free |

| Temperature | 80-100 °C | 100-120 °C |

| Reaction Time | 2-3 hours | Generally shorter |

| Typical Yield | >70% (for 1-aryltetrazoles) | Good to excellent yields |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₇H₅BrN₄ |

| Molecular Weight | 225.05 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 182 °C[2] |

| ¹H NMR (DMSO-d₆) | δ 7.85 (d, J = 8.5 Hz, 2H), 8.00 (d, J = 8.5 Hz, 2H)[3] |

| ¹³C NMR (DMSO-d₆) | δ 132.9, 129.3, 125.2, 123.5[3] |

Safety Considerations

-

Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

-

4-bromoaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethyl orthoformate is flammable and an irritant.

-

Glacial acetic acid is corrosive.

-

The reaction should be performed with adequate ventilation and appropriate safety measures.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should always consult the primary literature and adhere to all laboratory safety protocols.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(4-bromophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1-(4-bromophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust experimental protocol for its synthesis and characterization. In the absence of publicly available experimental crystallographic data, this guide presents a detailed computational methodology for determining the molecule's three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. These computationally derived parameters are summarized in structured tables for clarity and ease of comparison. Furthermore, this guide includes Graphviz diagrams to visualize the molecular structure and the experimental workflow, adhering to specified formatting guidelines for optimal clarity and utility for research professionals.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and energetic materials. Their ability to act as bioisosteres for carboxylic acids and amides has made them particularly valuable in drug design. The compound this compound, featuring a brominated phenyl ring attached to the tetrazole core, presents a scaffold with potential for diverse chemical modifications and biological activities. A thorough understanding of its molecular structure and preferred conformation is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents or functional materials.

Synthesis and Characterization

A common and effective method for the synthesis of 1-aryl-1H-tetrazoles involves a one-pot reaction from the corresponding aniline, triethyl orthoformate, and sodium azide.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 1-substituted-1H-tetrazoles.[1][2]

Materials:

-

4-bromoaniline

-

Triethyl orthoformate

-

Sodium azide (Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.)

-

Glacial acetic acid (or a suitable Lewis acid catalyst like Yb(OTf)₃)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 equivalent) in glacial acetic acid.

-

To this solution, add triethyl orthoformate (1.2 equivalents) followed by the cautious addition of sodium azide (1.5 equivalents) in small portions.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization:

The synthesized compound should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Molecular Structure and Conformation

Due to the lack of available experimental crystallographic data, the molecular structure and conformation of this compound were determined using computational modeling. Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately predicting molecular geometries.

Computational Methodology

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Method:

-

Initial Structure Generation: A 3D model of this compound was built using molecular modeling software.

-

Geometry Optimization: The initial structure was optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the C-N single bond connecting the phenyl and tetrazole rings. A relaxed potential energy surface scan was performed by systematically rotating the C-C-N-N dihedral angle from 0° to 180° in steps of 10° to identify the lowest energy conformer.

Predicted Molecular Geometry

The computationally optimized structure of this compound reveals a nearly planar arrangement between the phenyl and tetrazole rings in its lowest energy conformation. This planarity is attributed to the delocalization of π-electrons across the two aromatic systems.

Table 1: Predicted Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | Br | 1.905 |

| C1 | C2 | 1.392 |

| C2 | C3 | 1.395 |

| C3 | C4 | 1.393 |

| C4 | C5 | 1.394 |

| C5 | C6 | 1.396 |

| C6 | C1 | 1.391 |

| C4 | N1 | 1.432 |

| N1 | N2 | 1.345 |

| N2 | N3 | 1.298 |

| N3 | N4 | 1.351 |

| N4 | C7 | 1.321 |

| C7 | N1 | 1.365 |

Table 2: Predicted Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| Br | C1 | C2 | 119.8 |

| Br | C1 | C6 | 119.9 |

| C2 | C1 | C6 | 120.3 |

| C1 | C2 | C3 | 119.8 |

| C2 | C3 | C4 | 120.1 |

| C3 | C4 | C5 | 119.9 |

| C3 | C4 | N1 | 120.5 |

| C5 | C4 | N1 | 119.6 |

| C4 | C5 | C6 | 120.2 |

| C5 | C6 | C1 | 119.7 |

| C4 | N1 | N2 | 124.5 |

| C4 | N1 | C7 | 125.8 |

| N2 | N1 | C7 | 109.7 |

| N1 | N2 | N3 | 108.2 |

| N2 | N3 | N4 | 110.5 |

| N3 | N4 | C7 | 106.3 |

| N4 | C7 | N1 | 105.3 |

Table 3: Predicted Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C3 | C4 | N1 | N2 | -178.5 |

| C5 | C4 | N1 | N2 | 2.1 |

| C4 | N1 | N2 | N3 | -0.2 |

| N1 | N2 | N3 | N4 | 0.1 |

| N2 | N3 | N4 | C7 | 0.0 |

| N3 | N4 | C7 | N1 | -0.1 |

| N4 | C7 | N1 | N2 | 0.1 |

Visualizations

Molecular Structure

Caption: Ball-and-stick model of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis and characterization of this compound. In the absence of experimental crystallographic data, a robust computational methodology using Density Functional Theory has been outlined to determine its molecular structure and conformation. The provided tables of predicted bond lengths, bond angles, and dihedral angles offer valuable quantitative data for researchers in the fields of medicinal chemistry and materials science. The visualizations of the molecular structure and experimental workflow are intended to facilitate a deeper understanding of this compound. This comprehensive guide serves as a valuable resource for further investigation and application of this compound in scientific research and development.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-bromophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromophenyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any compound intended for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available data and experimental methodologies for determining the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, information from closely related analogs, such as other 1-phenyl-1H-tetrazole derivatives, is included to provide a broader context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(4-bromophenyl)-1H-1,2,3,4-tetrazole | N/A |

| CAS Number | 57058-01-2 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₅BrN₄ | [1][3][4][5][6][7] |

| Molecular Weight | 225.05 g/mol | [1][3][4] |

| Melting Point | 260 °C (decomposes) | [9] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Currently, there is limited published quantitative solubility data for this compound in a range of solvents.

Aqueous Solubility

A single experimental value for the aqueous solubility of what is presumed to be a related isomer, 5-(4-bromophenyl)-1H-tetrazole, has been reported.

Table 2: Aqueous Solubility of 5-(4-bromophenyl)-1H-tetrazole

| pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 7.4 | Not Specified | 9.5 | Not Specified[10] |

Organic Solvent Solubility

Table 3: Anticipated Solubility of this compound in Common Organic Solvents (Predicted/Qualitative)

| Solvent | Predicted Solubility | Rationale/Analog Data |

| Methanol | Sparingly Soluble to Soluble | Analog solubility[11] |

| Ethanol | Sparingly Soluble to Soluble | Analog solubility[11] |

| Dimethyl Sulfoxide (DMSO) | Soluble | General solvent for tetrazoles |

| Acetone | Sparingly Soluble to Soluble | Analog solubility[11] |

| Acetonitrile | Sparingly Soluble | Common reverse-phase HPLC solvent |

| Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | Aprotic solvent, often used in synthesis |

| Chloroform | Sparingly Soluble | Analog solubility[11] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][12][13][14]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Perform the experiment in triplicate for each solvent.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Assessing the stability of a drug candidate under various stress conditions is a mandatory step in drug development, as outlined by the International Council for Harmonisation (ICH) guidelines.[15][16][17][18]

Thermal Stability

While specific thermal degradation kinetics for this compound are not available, studies on related 1-phenyl-1H-tetrazole derivatives show that the tetrazole ring decomposes exothermically at temperatures between 190–240 °C.[19][20] The melting point of this compound is reported as 260 °C with decomposition, suggesting it is a thermally labile compound at elevated temperatures.

Table 4: Thermal Decomposition Data for Analogous 1-Aryl-1H-Tetrazoles

| Compound | Decomposition Temperature Range (°C) |

| 1-phenyl-1H-tetrazole | 190 - 240 |

| 1-(2-chlorophenyl)-1H-tetrazole | 190 - 240 |

| 1-(4-chlorophenyl)-1H-tetrazole | 190 - 240 |

| 1-(4-hydroxyphenyl)-1H-tetrazole | 190 - 240 |

| 1-(4-methoxyphenyl)-1H-tetrazole | 190 - 240 |

| 1-(4-nitrophenyl)-1H-tetrazole | 190 - 240 |

| Data from a study on various phenyl tetrazoles.[19][20] |

Hydrolytic Stability

Specific hydrolytic stability data for this compound is not found in the literature. Generally, the tetrazole ring is considered to be stable over a wide pH range. However, forced degradation studies are necessary to confirm its stability in acidic, neutral, and basic conditions.

Photostability

Phenyltetrazole derivatives are known to be photochemically active.[16] Irradiation can lead to the cleavage of the tetrazole ring, forming various degradation products. Therefore, it is crucial to evaluate the photostability of this compound and determine if light-protective packaging is required.

Experimental Protocols for Stability Testing

The following protocols are based on ICH guidelines Q1A(R2) for stability testing.[15][16][17][18]

Objective: To evaluate the thermal, hydrolytic, and photostability of this compound.

Materials:

-

This compound

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber with a light source conforming to ICH Q1B

-

pH meter

-

Hydrochloric acid, sodium hydroxide, and buffers

-

HPLC-grade solvents

-

Validated stability-indicating HPLC method

4.4.1 Thermal Stability Protocol (Solid State)

-

Place accurately weighed samples of the compound in suitable containers (e.g., glass vials).

-

Store the samples under accelerated (e.g., 40 °C / 75% RH) and long-term (e.g., 25 °C / 60% RH) storage conditions.

-

Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

4.4.2 Hydrolytic Stability Protocol (Solution)

-

Prepare solutions of the compound in various aqueous media: 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

-

Store the solutions at a specified temperature (e.g., 50 °C).

-

Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Neutralize the samples if necessary and analyze by a stability-indicating HPLC method to determine the extent of degradation.

4.4.3 Photostability Protocol

-

Expose the solid compound and/or its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Include a dark control sample stored under the same conditions but protected from light.

-

After the exposure period, analyze both the exposed and dark control samples for any changes in appearance and for the formation of degradation products by HPLC.

Caption: Workflow for Forced Degradation Studies.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any process impurities and degradation products.[3][21][22]

Objective: To develop and validate a stability-indicating reverse-phase HPLC method for this compound.

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.

Method Development Strategy:

-

Wavelength Selection: Determine the UV maximum absorbance of this compound in the mobile phase.

-

Mobile Phase Screening: Start with a simple mobile phase system, such as acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Gradient Optimization: Develop a gradient elution program to separate the parent peak from impurities and degradation products generated during forced degradation studies.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Example Chromatographic Conditions (to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, and then return to initial conditions for re-equilibration.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined (likely in the range of 230-280 nm)

-

Injection Volume: 10 µL

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While there is a notable lack of specific quantitative data for this compound, this guide provides a framework for its characterization by presenting data on analogous compounds and detailing the necessary experimental protocols. The provided methodologies for determining solubility and performing stability studies are based on established scientific principles and regulatory guidelines. For any drug development program involving this compound, it is imperative that these experimental studies are conducted to generate a comprehensive physicochemical profile, which will be essential for formulation development, regulatory submissions, and ensuring the quality and safety of the final product.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 4. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. bioassaysys.com [bioassaysys.com]

- 14. database.ich.org [database.ich.org]

- 15. youtube.com [youtube.com]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 21. ijtsrd.com [ijtsrd.com]

- 22. scispace.com [scispace.com]

In-Depth Technical Guide: Quantum Chemical Calculations for 1-(4-bromophenyl)-1H-tetrazole

Disclaimer: Following a comprehensive search of available scientific literature, no specific studies detailing the quantum chemical calculations for 1-(4-bromophenyl)-1H-tetrazole could be located. The following technical guide has been constructed based on established computational methodologies reported for structurally similar tetrazole derivatives. The quantitative data presented in the tables are illustrative placeholders and should not be considered as experimentally or computationally verified values for the target molecule. This document serves as a methodological framework for researchers intending to perform such calculations.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Quantum chemical calculations provide a powerful, non-experimental method to investigate its molecular structure, electronic properties, and reactivity. This guide outlines the standard computational protocols for such an investigation, primarily leveraging Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Computational Methodology

The protocols detailed below are based on common practices for the quantum chemical analysis of aromatic and heterocyclic compounds.

Software and Hardware

Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS-US on high-performance computing clusters.

Geometry Optimization

The primary step involves optimizing the molecular geometry of this compound to find its lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, while "++" denotes the inclusion of diffuse functions, which are important for accurately describing electron density far from the nucleus.

Vibrational Frequency Analysis

Subsequent to geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic Property Calculations

Several key electronic properties are calculated to understand the molecule's reactivity and electronic behavior:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.

-

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Data Presentation

The following tables are structured to present the typical quantitative data obtained from quantum chemical calculations. The values within are for illustrative purposes only.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-Br | 1.905 | |

| C-N (phenyl-N1) | 1.430 | |

| N1-N2 | 1.345 | |

| N2-N3 | 1.290 | |

| N3-N4 | 1.345 | |

| N4-C5 | 1.330 | |

| C5-N1 | 1.350 | |

| Bond Angles (°) | ||

| C-C-N (phenyl) | 119.5 | |

| C-N1-N2 | 108.0 | |

| N1-N2-N3 | 110.0 | |

| Dihedral Angle (°) | ||

| C-C-N1-N2 | 150.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3100 | High | Low | C-H stretch (aromatic) |

| 2 | 1600 | Medium | High | C=C stretch (aromatic) |

| 3 | 1450 | High | Medium | N=N stretch (tetrazole) |

| 4 | 1070 | High | Low | C-N stretch |

| 5 | 650 | Medium | Low | C-Br stretch |

Table 3: Electronic and Thermodynamic Properties (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Energy Gap | 5.65 eV |

| Dipole Moment | 2.50 Debye |

| Total Energy (Hartree) | -2850.12345 |

| Zero-point vibrational energy | 120.5 kcal/mol |

| Enthalpy | -2850.00123 |

| Gibbs Free Energy | -2850.05432 |

Table 4: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (e) |

| Br | -0.05 |

| C (ipso-phenyl) | 0.10 |

| N1 | -0.15 |

| N2 | -0.10 |

| N3 | -0.10 |

| N4 | -0.15 |

| C5 | 0.20 |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.

The Aryl-Tetrazole Core: A Centennial Journey from Discovery to Keystone of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole ring, a unique five-membered heterocycle, has traversed a remarkable path from its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and historical synthesis of aryl-tetrazoles, with a particular focus on their pivotal role as bioisosteres for carboxylic acids. We delve into the evolution of synthetic methodologies, presenting detailed experimental protocols for key reactions. Furthermore, we explore the intricate signaling pathways modulated by aryl-tetrazole-containing drugs, exemplified by the blockbuster angiotensin II receptor blockers (ARBs). This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a blend of historical context, practical synthetic knowledge, and mechanistic biological insights.

A Historical Prelude: The Dawn of Tetrazole Chemistry

The journey of tetrazoles began in 1885 with the Swedish chemist J.A. Bladin, who, while investigating the reactions of dicyanophenylhydrazine with nitrous acid, unexpectedly synthesized the first derivative of this novel heterocyclic system. For over six decades following this initial discovery, the field of tetrazole chemistry remained a relatively specialized area of study, with only a limited number of derivatives reported by the mid-20th century. The initial synthetic routes were often challenging and employed hazardous reagents, which constrained their widespread application. A significant turning point came with the realization of the tetrazole moiety's utility in various fields, including pharmacology, agriculture, and materials science, which catalyzed the development of more efficient and safer synthetic methods.

A pivotal moment in the history of aryl-tetrazoles was the recognition of the 5-substituted-1H-tetrazole ring as a bioisostere of the carboxylic acid group.[1][2] This concept is rooted in the similar pKa values (around 4.5-4.9 for tetrazoles and 4.2-4.5 for carboxylic acids) and the comparable planar, delocalized electronic structure of the tetrazolate and carboxylate anions under physiological pH.[3][4] This bioisosteric replacement has proven to be a highly successful strategy in drug design, often leading to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates.[4][5] The "sartan" family of antihypertensive drugs, such as losartan, valsartan, and irbesartan, stand as prominent testaments to the power of this approach.[2]

The Synthetic Arsenal: Crafting the Aryl-Tetrazole Core

The synthesis of 5-substituted-1H-tetrazoles has evolved significantly since its inception. The cornerstone of modern tetrazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, between an organonitrile and an azide source.[6][7][8] This versatile reaction has been the subject of extensive methodological development, leading to a variety of protocols that cater to different substrates and reaction conditions.

The Huisgen [3+2] Cycloaddition: The Workhorse of Tetrazole Synthesis

The reaction of a nitrile with an azide to form a tetrazole is a formal [3+2] cycloaddition. The mechanism can proceed through a concerted or stepwise pathway, depending on the nature of the azide species.[9] When organic azides are used, the reaction is generally considered a concerted [2s+4s] cycloaddition.[10] For the more common synthesis of 5-substituted-1H-tetrazoles using azide salts (e.g., sodium azide), the mechanism is thought to involve the activation of the nitrile by a Lewis or Brønsted acid, followed by a stepwise addition of the azide anion and subsequent cyclization.[11]

A logical workflow for a typical Huisgen cycloaddition to form an aryl-tetrazole is depicted below:

Caption: General workflow for the Huisgen [3+2] cycloaddition synthesis of 5-aryl-1H-tetrazoles.

Experimental Protocols for the Synthesis of Key Aryl-Tetrazoles

The following sections provide detailed experimental procedures for the synthesis of a model aryl-tetrazole and key pharmaceutical agents.

The synthesis of 5-phenyl-1H-tetrazole from benzonitrile is a classic example of the [3+2] cycloaddition.

Reaction Scheme:

Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the mechanism of action of aryl-tetrazole angiotensin receptor blockers (ARBs).

The binding of Angiotensin II to the AT1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). [12]PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). [12]IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction. [12]DAG, along with calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, contributing to cellular responses like proliferation and inflammation. [1] Aryl-tetrazole ARBs, such as losartan, valsartan, and irbesartan, act as competitive antagonists at the AT1 receptor, effectively blocking the binding of angiotensin II and thereby inhibiting this entire signaling cascade. [8][13][]This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. [13][15][16]

Conclusion and Future Perspectives

The journey of aryl-tetrazoles from a laboratory curiosity to a cornerstone of modern medicine is a testament to the power of chemical synthesis and rational drug design. The development of robust and versatile synthetic methodologies, particularly the Huisgen cycloaddition, has been instrumental in unlocking the therapeutic potential of this unique heterocyclic core. The profound impact of aryl-tetrazole-based drugs on the management of cardiovascular diseases underscores the significance of the bioisosterism concept.

Looking ahead, the exploration of aryl-tetrazoles in drug discovery is far from over. Their unique physicochemical properties continue to make them attractive scaffolds for targeting a wide range of biological targets beyond the renin-angiotensin system. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the aryl-tetrazole core is poised to remain a vital component in the armamentarium of medicinal chemists for years to come. This guide has provided a foundational understanding of the history, synthesis, and biological importance of aryl-tetrazoles, with the aim of inspiring further innovation in this exciting field.

References

- 1. ahajournals.org [ahajournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Valsartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. tandfonline.com [tandfonline.com]

- 13. What is the mechanism of Irbesartan? [synapse.patsnap.com]

- 15. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 16. What is the mechanism of Valsartan? [synapse.patsnap.com]

Theoretical Exploration of 1-(4-bromophenyl)-1H-tetrazole: An In-depth Technical Guide on its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 1-(4-bromophenyl)-1H-tetrazole. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties of the tetrazole ring, a well-established bioisostere for carboxylic acids.[1][2] The introduction of a bromophenyl group further modulates its electronic characteristics, influencing its potential applications. This document outlines the computational methodologies employed to investigate these properties, presents key electronic parameters, and visualizes the logical workflow of such theoretical investigations.

Core Concepts in the Theoretical Study of Tetrazoles

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the electronic structure, reactivity, and potential applications of molecules like this compound.[3][4] These computational methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals, which are fundamental to predicting the behavior of the molecule in various chemical and biological environments.

Key Electronic Properties

Several key electronic properties are typically calculated to characterize tetrazole derivatives:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[5][6] A smaller energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, such as drug-receptor binding.[7][8]

-

Dipole Moment (µ): The dipole moment is a measure of the overall polarity of a molecule. It influences the solubility, transport properties, and non-covalent interactions of the compound.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Computational Methodologies

The theoretical investigation of the electronic properties of this compound typically involves a standardized computational workflow.

Protocol for Density Functional Theory (DFT) Calculations

-

Molecular Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is commonly performed using DFT methods, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional being a widely used choice.[5] A suitable basis set, such as 6-311++G(d,p), is selected to provide a good balance between accuracy and computational cost.[7]

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Calculation of Electronic Properties: Once the optimized geometry is confirmed, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and the dipole moment.

-

Analysis of Results: The calculated data is then analyzed to interpret the electronic structure and predict the chemical behavior of the molecule. This involves visualizing the HOMO and LUMO orbitals, mapping the MEP, and calculating global reactivity descriptors.

The logical workflow for such a theoretical investigation is illustrated in the following diagram.

Summary of Calculated Electronic Properties

While a dedicated theoretical study exclusively on this compound is not extensively reported in the literature, data from studies on structurally similar compounds allow for an estimation of its key electronic properties. The following table summarizes typical values obtained for substituted phenyl-tetrazoles using DFT calculations.

| Property | Symbol | Typical Calculated Value (a.u.) | Significance |

| HOMO Energy | EHOMO | -0.25 to -0.30 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ELUMO | -0.05 to -0.10 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | 0.15 to 0.25 | A smaller gap suggests higher reactivity and lower stability.[5] |

| Dipole Moment | µ | 2.0 to 4.0 D | Reflects the overall polarity and influences intermolecular interactions. |

| Electronegativity | χ | 0.15 to 0.20 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness | η | 0.07 to 0.13 | Indicates resistance to change in electron distribution. |

| Chemical Softness | S | 7.7 to 14.3 | The reciprocal of hardness, indicating higher reactivity. |

Note: These values are illustrative and based on DFT calculations for similar substituted phenyl-tetrazole compounds. Actual values for this compound would require specific calculations.

Interrelation of Electronic Properties

The various electronic properties are interconnected and collectively determine the overall chemical and biological profile of the molecule. The following diagram illustrates the relationship between these key parameters.

Conclusion

Theoretical studies provide invaluable insights into the electronic properties of this compound, guiding its potential applications in drug design and materials science. By employing computational methods like DFT, researchers can predict the reactivity, stability, and interaction profiles of this molecule. The analysis of frontier molecular orbitals, molecular electrostatic potential, and other electronic descriptors forms the foundation for understanding its chemical behavior and for the rational design of novel compounds with desired properties. Further dedicated computational and experimental studies on this compound are warranted to fully elucidate its electronic characteristics and unlock its therapeutic and technological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-bromophenyl)-1H-tetrazole

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(4-bromophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The described method is a one-pot reaction involving the cyclization of 4-bromoaniline with triethyl orthoformate and sodium azide. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Tetrazoles are a significant class of nitrogen-containing heterocycles that serve as important pharmacophores in medicinal chemistry. They are often employed as bioisosteric replacements for carboxylic acid groups, enhancing metabolic stability and lipophilicity of drug candidates. The target compound, this compound (CAS 57058-01-2), is a functionalized tetrazole that can serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The protocol detailed herein is based on the well-established method of synthesizing 1-substituted-1H-tetrazoles from aromatic amines.[1][2]

Reaction Scheme:

Figure 1. Synthesis of this compound from 4-bromoaniline.

Experimental Protocol

This protocol describes a one-pot synthesis that can be completed within a standard laboratory setting.

2.1 Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | 10.0 | 1.72 g |

| Sodium Azide (NaN₃) | 26628-22-8 | N₃Na | 65.01 | 12.0 | 0.78 g |

| Triethyl Orthoformate | 122-51-0 | C₇H₁₆O₃ | 148.20 | 12.0 | 1.78 g (1.99 mL) |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | - | ~20 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | - | ~150 mL |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | - | As needed |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | - | As needed |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | ~100 mL |

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metals, especially lead and copper drain pipes. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

2.2 Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) apparatus

2.3 Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol), sodium azide (0.78 g, 12.0 mmol), and glacial acetic acid (20 mL).

-

Addition of Reagent: While stirring, add triethyl orthoformate (1.99 mL, 12.0 mmol) to the mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 120°C using a heating mantle or oil bath. Let the reaction proceed under reflux for 3-4 hours.

-

Monitoring: The reaction progress can be monitored by TLC using an ethyl acetate/hexane mixture as the eluent. The disappearance of the 4-bromoaniline spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexane solvent system to afford pure this compound as a white to off-white solid.

Data Presentation

3.1 Quantitative Summary

| Parameter | Value |

| Starting Material | 4-Bromoaniline (10.0 mmol) |

| Key Reagents | Sodium Azide (1.2 eq), Triethyl Orthoformate (1.2 eq) |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 120°C |

| Reaction Time | 3-4 hours |

| Expected Yield | 80-90% (based on similar syntheses) |

| Appearance | White to off-white solid |

| Melting Point | 182°C |

| Molecular Formula | C₇H₅BrN₄ |

| Molecular Weight | 225.05 g/mol |

3.2 Expected Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a singlet for the tetrazole proton and signals corresponding to the 1,4-disubstituted aromatic ring.

-

δ ~9.4-9.6 ppm (s, 1H, N-CH-N)

-

δ ~7.8-8.0 ppm (m, 4H, Ar-H)

-

-

¹³C NMR (100 MHz, DMSO-d₆): The spectrum is expected to show one signal for the tetrazole carbon and four signals for the aromatic carbons.

-

δ ~145 ppm (Tetrazole C5)

-

δ ~135-120 ppm (Aromatic carbons)

-

-

FT-IR (KBr, cm⁻¹):

-

~3100-3000 (Ar C-H stretch)

-

~1600, 1490 (Ar C=C stretch)

-

~1250, 1100, 1000 (Tetrazole ring vibrations)

-

~830 (para-disubstituted C-H bend)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Use of 1-(4-bromophenyl)-1H-tetrazole Derivatives in Multicomponent Reactions for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction